4-Aminobut-2-yn-1-ol Hydrochloride: A Technical Guide to Orthogonal Reactivity and Synthetic Applications
4-Aminobut-2-yn-1-ol Hydrochloride: A Technical Guide to Orthogonal Reactivity and Synthetic Applications
Executive Summary
In the realm of modern organic synthesis and drug development, the strategic selection of bifunctional and trifunctional building blocks dictates the efficiency of complex molecular assembly. 4-Aminobut-2-yn-1-ol hydrochloride (CAS: 39711-80-3) stands out as a highly versatile, trifunctional scaffold. Featuring a primary amine, an internal alkyne, and a primary alcohol, this molecule offers orthogonal reactivity profiles that are invaluable for synthesizing complex heterocycles, chiral ligands, and pharmaceutical intermediates.
As an application scientist, I approach this compound not just as a reagent, but as a programmable node in synthetic pathways. This guide deconstructs its physicochemical properties, mechanistic pathways, and field-proven experimental protocols.
Physicochemical Properties & Structural Causality
Understanding the physical properties of a reagent is the first step in mastering its application. The formulation of 4-aminobut-2-yn-1-ol as a hydrochloride salt is not merely a commercial convenience; it is a critical structural necessity.
The free base of 4-aminobut-2-yn-1-ol is highly reactive. The proximity of a nucleophilic primary amine to an electron-rich internal alkyne makes the free base susceptible to oxidative degradation and spontaneous auto-polymerization over time. By protonating the amine to form the hydrochloride salt, the nitrogen is passivated. This transforms a potentially volatile, unstable liquid into a stable, crystalline solid with an extended shelf life and excellent aqueous solubility.
Table 1: Quantitative Physicochemical Data
| Property | Value | Causality / Practical Significance |
| CAS Number | 39711-80-3 | Unique identifier specifically for the stable hydrochloride salt form[1]. |
| Molecular Formula | C4H8ClNO | Represents the protonated amine ( C4H7NO⋅HCl ). |
| Molecular Weight | 121.56 g/mol | Low molecular weight ensures high atom economy in multi-step syntheses. |
| Physical State | Crystalline Solid | Ionic lattice disrupts the liquid state of the free base, enabling precise weighing. |
| Solubility | High in H2O , polar organics | Facilitates biphasic Schotten-Baumann reactions and aqueous biological assays. |
| Monoisotopic Mass | 85.05 Da (Free base) | Crucial for LC-MS validation (e.g., [M+H]+ expected at m/z 86.06)[2]. |
Chemical Reactivity & Mechanistic Pathways
The true synthetic power of 4-aminobut-2-yn-1-ol hydrochloride lies in its orthogonal reactivity. Each functional group can be selectively addressed without cross-reactivity if the correct thermodynamic and kinetic controls are applied.
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The Alkyne Core (Electrophile-Triggered Cyclization): The internal alkyne is a prime candidate for electrophile-triggered cyclization. When treated with halogenating electrophiles like iodine ( I2 ), iodine bromide ( IBr ), or iodine chloride ( ICl ), the molecule undergoes a rapid cascade to form highly substituted dihalogenated dihydrofurans or dihydropyrroles. Causality: Trace amounts of water are absolutely essential for this electrophilic cyclization[3]. The water acts as a proton shuttle, stabilizing the transient iodonium intermediate and lowering the activation energy for the subsequent 5-exo-dig ring closure.
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The Amine Terminus (Amidation/N-Alkylation): The primary amine can be selectively functionalized. Historically, it has been coupled with acyl chlorides (e.g., p-menthane-3-carboxylic acid) to synthesize N-substituted paramenthane carboxamides, which are potent physiological cooling agents used in therapeutics and cosmetics[4].
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The Hydroxyl Terminus: The primary alcohol can be converted into a leaving group (via tosylation) or oxidized, though it is most frequently utilized in tandem with the alkyne for oxygen-containing heterocycle cyclization.
Orthogonal reactivity pathways of 4-Aminobut-2-yn-1-ol hydrochloride.
Experimental Protocols: A Self-Validating System
Robust science requires protocols that build in their own verification steps. Below are two field-proven workflows for utilizing 4-aminobut-2-yn-1-ol hydrochloride.
Protocol A: Electrophile-Triggered Cyclization to Dihalogenated Heterocycles
Purpose: To convert the linear alkyne into a functionalized dihydropyrrole for downstream Palladium-catalyzed cross-coupling[3].
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Substrate Preparation: In a flame-dried round-bottom flask, suspend 4-aminobut-2-yn-1-ol hydrochloride (1.0 equiv) in anhydrous dichloromethane (DCM).
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Free-Basing: Add triethylamine (TEA, 1.2 equiv) dropwise at 0 °C to liberate the free amine.
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Self-Validation: The cloudy suspension will clarify into a homogeneous solution as the hydrochloride salt neutralizes and the free base dissolves.
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Electrophile Addition: Add a solution of Iodine ( I2 , 1.1 equiv) in DCM dropwise. Introduce exactly 0.5% v/v of deionized water.
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Causality Check: The trace water is critical. Strictly anhydrous conditions will stall the reaction at the iodonium stage, preventing the nucleophilic attack required for ring closure.
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Reaction Monitoring: Stir at room temperature for 2-4 hours. Monitor via TLC (Hexanes:EtOAc 7:3).
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Self-Validation: Look for the disappearance of the highly polar starting material spot (baseline) and the emergence of a UV-active, less polar spot representing the dihalogenated heterocycle.
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Quenching & Isolation: Quench the reaction with saturated aqueous sodium thiosulfate ( Na2S2O3 ) to reduce unreacted I2 .
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Self-Validation: The reaction mixture will immediately transition from a deep violet/brown to pale yellow or colorless, visually confirming the neutralization of the oxidant. Extract with DCM, dry over MgSO4 , and concentrate in vacuo.
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Step-by-step workflow for the electrophile-triggered cyclization.
Protocol B: Selective Amidation (Schotten-Baumann Conditions)
Purpose: Utilizing the amine terminus for the synthesis of N-substituted carboxamides (e.g., TRPM8 agonists / cooling agents)[4].
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Activation: Dissolve the target carboxylic acid in thionyl chloride to form the corresponding acyl chloride. Remove excess thionyl chloride in vacuo.
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Biphasic Setup: Dissolve 4-aminobut-2-yn-1-ol hydrochloride (1.0 equiv) and sodium bicarbonate ( NaHCO3 , 2.5 equiv) in a biphasic mixture of water and diethyl ether.
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Causality Check: The biphasic system is crucial. The aqueous base neutralizes the HCl salt and absorbs the HCl byproduct of the coupling, while the biphasic nature prevents the acylation of the hydroxyl group, directing the reaction strictly to the more nucleophilic primary amine.
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Coupling: Add the acyl chloride dropwise to the vigorously stirred biphasic mixture at room temperature for 2 hours.
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Workup: Separate the ether layer, wash with dilute HCl (to remove any unreacted trace amine) and brine, dry over MgSO4 , and evaporate to yield the pure amide.
References
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PubChemLite / Université du Luxembourg - 4-aminobut-2-yn-1-ol hydrochloride (C4H7NO) Compound Summary. Available at:[Link]
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PubMed / National Institutes of Health - Synthesis of five- and six-membered dihalogenated heterocyclic compounds by electrophile-triggered cyclization (2010). Available at: [Link]
- Google Patents - US4150052A: N-substituted paramenthane carboxamides.
Sources
- 1. 4-aminobut-2-yn-1-ol hydrochloride | 39711-80-3 [sigmaaldrich.com]
- 2. PubChemLite - 4-aminobut-2-yn-1-ol hydrochloride (C4H7NO) [pubchemlite.lcsb.uni.lu]
- 3. Synthesis of five- and six-membered dihalogenated heterocyclic compounds by electrophile-triggered cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US4150052A - N-substituted paramenthane carboxamides - Google Patents [patents.google.com]
